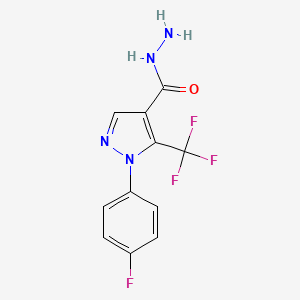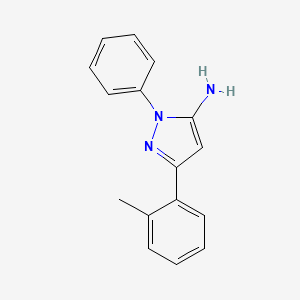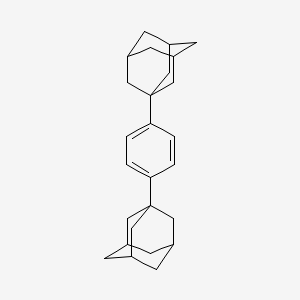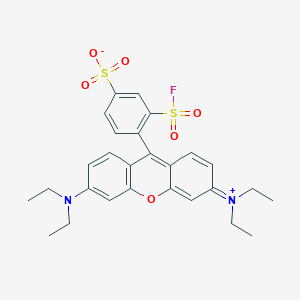![molecular formula C16H19Cl2NO3 B1308542 Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B1308542.png)
Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorobenzyl group, a dimethylamino group, and an ester functional group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Dichlorobenzyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Esterification: The final step involves the esterification of the intermediate with ethyl acetoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
化学反应分析
Types of Reactions
Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced products.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with enzymes or receptors, while the dimethylamino group can influence the compound’s solubility and bioavailability. The ester functional group allows for hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzyl group but lacks the ester and dimethylamino functionalities.
Methyl 2,4-dichlorobenzoate: Similar ester functionality but with a methyl group instead of the ethyl group.
2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate: Contains a similar dichlorobenzyl group but with additional nitro and methyl groups.
Uniqueness
Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H19Cl2NO3 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC 名称 |
ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate |
InChI |
InChI=1S/C16H19Cl2NO3/c1-4-22-16(21)13(15(20)7-8-19(2)3)9-11-5-6-12(17)10-14(11)18/h5-8,10,13H,4,9H2,1-3H3 |
InChI 键 |
HZNINJSNPLWUSB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B1308476.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

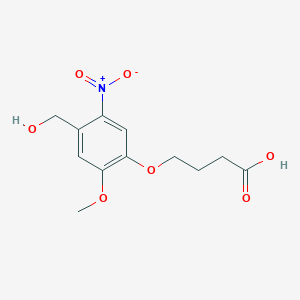
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)
